(4-Chloro-3-propoxyphenyl)boronic acid

Description

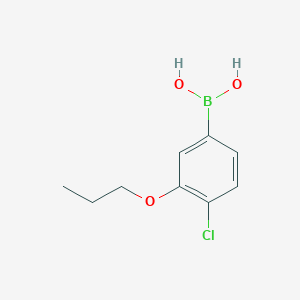

(4-Chloro-3-propoxyphenyl)boronic acid (C$9$H${11}$BClO$3$) is an aryl boronic acid derivative featuring a chloro substituent at the para position (C4) and a propoxy group at the meta position (C3) relative to the boronic acid (–B(OH)$2$) moiety. This compound is cataloged in specialty chemical databases (e.g., CymitQuimica) but is currently listed as discontinued, suggesting its niche applications in organic synthesis or pharmaceutical research . Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition studies, and drug design due to their reversible binding with diols and nucleophilic catalytic sites .

Structure

2D Structure

Properties

IUPAC Name |

(4-chloro-3-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFGRQLMEUDMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681670 | |

| Record name | (4-Chloro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681292-77-3 | |

| Record name | (4-Chloro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(4-Chloro-3-propoxyphenyl)boronic acid is a member of the boronic acid family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound has the molecular formula and features a boronic acid functional group, characterized by a boron atom bonded to a hydroxyl group and an aryl group. The presence of a chloro substituent at the para position and a propoxy group at the meta position contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.45 g/mol |

| Functional Groups | Boronic acid, chloro, propoxy |

Enzyme Inhibition

This compound has been identified as an inhibitor in various enzymatic pathways. Boronic acids are known for their ability to interact with diols, influencing biological processes like glycosylation and protein interactions. Specifically, they can form reversible covalent bonds with diols found in biomolecules, affecting enzyme activity and cellular signaling pathways.

Phosphodiesterase Inhibition

Research indicates that boronic acids can act as competitive inhibitors of phosphodiesterase (PDE) enzymes. PDE4 inhibitors have shown potential in treating conditions like asthma and psoriasis by modulating inflammatory responses through cyclic AMP signaling pathways . The unique binding configuration of boron-containing compounds allows them to inhibit PDE4 with submicromolar potency, impacting pro-inflammatory cytokines such as TNF-α and IL-5 .

Antimicrobial Activity

There is emerging evidence that boronic acids can enhance the activity of antimicrobial agents by inhibiting efflux pumps in bacteria. This mechanism may help overcome antibiotic resistance by increasing the intracellular concentration of drugs . While direct studies on this compound's antimicrobial activity are not extensively documented, its structural characteristics align with those known to exhibit such effects.

Case Studies and Research Findings

- PDE4 Inhibition : A study demonstrated that boron-based molecules can serve as potent PDE4 inhibitors, reducing inflammation in models of atopic dermatitis and psoriasis. These compounds showed efficacy in inhibiting cytokine release from immune cells, suggesting therapeutic potential for inflammatory diseases .

- Cancer Cell Growth Inhibition : Research on related boronic acids has shown their ability to inhibit growth in various cancer cell lines by interfering with critical signaling pathways. For example, dual inhibitors targeting both MAO A and HSP90 have been effective against glioblastoma cells .

- Synthesis and Application : The utility of this compound in organic synthesis has been explored through its role in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for drug development.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

(4-Chloro-3-propoxyphenyl)boronic acid serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction is widely utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Building Block for Drug Discovery

The introduction of the 4-chloro-3-propoxyphenyl group can modulate the pharmacological properties of drug candidates. Studies indicate that boronic acids can enhance drug potency, selectivity, and metabolic stability. For instance, compounds derived from this compound have shown promise in targeting specific biological pathways, potentially leading to novel therapeutic agents.

Synthesis of Functional Materials

Boronic acids are being explored for creating new materials with tailored properties such as polymers, sensors, and optoelectronic devices. The unique structure of this compound may contribute to developing materials with specific functionalities suitable for advanced technological applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Drug Development | Investigated the efficacy of this compound derivatives in inhibiting cancer cell proliferation. Results indicated a significant reduction in cell viability compared to control groups. |

| Study B | Material Synthesis | Developed a polymer using this compound as a monomer. The resulting material exhibited enhanced electrical conductivity and mechanical strength compared to traditional polymers. |

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Substituent Comparison of Aryl Boronic Acids

Key Observations :

- Electronic Effects : Electron-withdrawing chloro groups enhance the electrophilicity of the boronic acid, facilitating interactions with nucleophilic residues in enzymes (e.g., serine proteases) .

Table 2: Enzyme Inhibition and Anticancer Activity

Key Observations :

- Meta-Substitution Advantage : Meta-substituted aryl boronic acids (e.g., –OCH$3$, –OCH$2$CH$_3$ at C3) exhibit superior inhibition of bacterial transpeptidases (e.g., R39) compared to ortho-substituted analogs, likely due to optimal spatial alignment with catalytic sites .

Chemical Reactivity and Stability

- Boronic Ester Formation : Propoxy-substituted boronic acids undergo transesterification with diols (e.g., catechol) in the presence of bases like Et$_3$N, forming dynamic combinatorial libraries . Larger alkoxy groups (e.g., propoxy) may slow equilibrium attainment compared to smaller groups (e.g., methoxy) due to steric hindrance .

- pH Sensitivity: Like 4-nitrophenyl boronic acid, this compound likely undergoes oxidation to phenol derivatives under basic conditions (pH ~11) with H$2$O$2$, a reaction critical in prodrug design .

Preparation Methods

Halogenation of the Aromatic Precursor

- The starting material is typically a substituted phenyl compound such as 4-chloro-3-propoxybenzene.

- Halogenation is performed to introduce a suitable leaving group (e.g., bromine or iodine) at the position where the boronic acid group will be installed.

- Common halogenating agents include N-bromosuccinimide (NBS) or other electrophilic halogen sources.

- Catalysts such as iron(III) chloride may be used to facilitate the halogenation reaction.

Borylation to Introduce the Boronic Acid Group

- The halogenated intermediate undergoes a borylation reaction to replace the halogen with a boron-containing moiety.

- Typical boron reagents include bis(pinacolato)diboron.

- Palladium catalysts, such as Pd(PPh3)4 or Pd(dppf)Cl2, are employed to catalyze the borylation.

- Bases like potassium carbonate or sodium hydroxide are used to deprotonate the boron reagent and facilitate the coupling.

- The reaction is usually performed under inert atmosphere (nitrogen or argon) to prevent oxidation.

Hydrolysis to Yield the Boronic Acid

- The pinacol boronate ester intermediate is hydrolyzed under acidic or basic aqueous conditions to yield the free boronic acid.

- Purification steps follow to isolate the pure this compound.

Industrial Preparation Techniques

In industrial settings, the synthesis is scaled up with attention to reaction control, yield optimization, and purity. Key aspects include:

- Reactor Types: Both batch and continuous flow reactors are employed to maintain precise temperature, pressure, and mixing conditions.

- Catalyst Recycling: Palladium catalysts are often recovered and reused to reduce costs.

- Purification: Techniques such as recrystallization, solvent extraction, and chromatography are used to remove impurities and isolate the target compound with high purity.

- Solvent Selection: Common solvents include C3-C8 ketones, C1-C2 alcohols, ethyl acetate, diethyl ether, and hydrocarbons like hexane or cyclohexane, chosen based on solubility and environmental considerations.

Purification Methods

Purification is critical due to the sensitivity of boronic acids to moisture and impurities. The following methods are commonly applied:

| Purification Technique | Description | Purpose |

|---|---|---|

| Recrystallization | Dissolution in suitable solvent followed by slow cooling | To obtain crystalline pure compound |

| Chromatography | Silica gel or reverse-phase chromatography | To separate impurities and by-products |

| Solvent Extraction | Using aqueous and organic phases | To remove inorganic salts and soluble impurities |

| Drying Under Vacuum | Removal of residual solvents and moisture | To stabilize the boronic acid |

Patent literature emphasizes the importance of identifying polymorphic forms and controlling solid-state properties to ensure consistent bioavailability and stability in pharmaceutical applications.

Representative Data Table for Synthesis Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation | NBS, FeCl3 catalyst, solvent (e.g., CH2Cl2) | 0 to 25 | 2-4 | 80-90 | Controlled addition to avoid over-halogenation |

| Borylation | Bis(pinacolato)diboron, Pd catalyst, K2CO3 | 80-100 | 6-12 | 70-85 | Inert atmosphere required |

| Hydrolysis | Acidic or basic aqueous medium | Room temp | 1-3 | Quantitative | Converts boronate ester to boronic acid |

| Purification | Recrystallization in ethyl acetate/hexane | Room temp | Variable | >95 purity | Ensures removal of impurities |

Research Findings and Considerations

- The presence of the chloro and propoxy substituents influences the electronic properties of the aromatic ring, affecting reactivity during borylation and subsequent cross-coupling reactions.

- Optimization of catalyst loading and base choice significantly impacts reaction efficiency.

- Moisture sensitivity of boronic acids necessitates rigorous drying and handling under inert atmosphere.

- Polymorphic control during crystallization affects the physical stability and solubility of the final product, which is critical for pharmaceutical uses.

- Continuous flow methods have been explored to enhance reproducibility and scalability of the synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-chloro-3-propoxyphenyl)boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of arylboronic acids typically involves palladium-catalyzed cross-coupling (e.g., Miyaura borylation) or protodeboronation of alkyl boronic esters . For substituted phenylboronic acids like this compound, optimizing reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) is critical to minimize side reactions such as protodeborylation. Pre-functionalization of the aryl halide precursor (e.g., 4-chloro-3-propoxyphenyl halide) with protecting groups for the propoxy and chloro substituents may improve boronation efficiency . Purity can be enhanced via recrystallization or chromatography, as seen in protocols for structurally similar boronic acids .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming the boronic acid moiety and substituent positions. High-performance liquid chromatography (HPLC) with UV detection (>97% purity thresholds) or LC-MS/MS in MRM mode (for trace impurity analysis) ensures purity . Thermogravimetric analysis (TGA) can assess thermal stability, particularly if the compound is intended for high-temperature applications (e.g., flame retardancy studies) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : This compound serves as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures. Its chloro and propoxy groups enable further functionalization, such as nucleophilic substitution or oxidation. Boronic acids are also used in dynamic covalent chemistry (e.g., boronate ester formation with diols) for sensor development or drug delivery systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in boronic acid-diol binding data for this compound?

- Methodological Answer : Binding affinity variations may arise from pH-dependent boronate ester formation. Use stopped-flow kinetic studies (measuring kon and koff) to quantify binding rates with diols like fructose or glucose under physiological conditions (pH 7.4). Adjust buffer composition (e.g., chelating agents to sequester metal ions) to isolate boronic acid-diol interactions from competing effects . Validate results via isothermal titration calorimetry (ITC) for thermodynamic consistency .

Q. What strategies mitigate thermal degradation of this compound in high-temperature applications?

- Methodological Answer : TGA data for aromatic boronic acids suggest that electron-withdrawing groups (e.g., -Cl) enhance thermal stability by reducing electron density at the boron center. Encapsulation in polymer matrices (e.g., poly(acrylamide)) or co-formulation with synergistic flame retardants (e.g., phosphorus compounds) can delay degradation. Monitor decomposition pathways (e.g., boroxine formation) via evolved gas analysis (EGA) coupled with mass spectrometry .

Q. How can LC-MS/MS methods be validated for trace analysis of boronic acid impurities in drug substrates?

- Methodological Answer : Follow ICH guidelines for method validation:

- Linearity : Test over 50–150% of the target concentration (e.g., 0.5–1.5 ppm).

- Accuracy : Spike recovery experiments (80–120% recovery acceptable).

- Sensitivity : Limit of detection (LOD) ≤ 0.1 ppm via signal-to-noise ratio ≥ 3.

- Specificity : Confirm no interference from drug matrix components using blank samples .

Q. What computational tools predict the mutagenic potential of this compound derivatives?

- Methodological Answer : Use in silico platforms like Derek Nexus or OECD QSAR Toolbox to assess structural alerts for genotoxicity (e.g., boronic acid moieties). Molecular docking studies can evaluate interactions with metabolic enzymes (e.g., cytochrome P450) to identify bioactivation pathways. Validate predictions with Ames tests for bacterial mutagenicity .

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions (MCRs)?

- Methodological Answer : The chloro group’s electron-withdrawing nature enhances electrophilicity at the boron center, accelerating reactions with nucleophiles (e.g., amines in Petasis reactions). Steric hindrance from the propoxy group may reduce reactivity in crowded MCR systems. Screen solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids) to optimize yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.